molecular formula C12H14O3 B1433146 4-(Oxan-3-yl)benzoic acid CAS No. 1443981-93-8

4-(Oxan-3-yl)benzoic acid

Cat. No.: B1433146
CAS No.: 1443981-93-8
M. Wt: 206.24 g/mol
InChI Key: JYPYCJJRDTYMQO-UHFFFAOYSA-N
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Description

4-(Oxan-3-yl)benzoic acid is a synthetic organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is characterized by a benzoic acid group substituted at the para-position with an oxane (tetrahydropyran) ring, a structure represented by the SMILES notation O=C(O)C1=CC=C(C2COCCC2)C=C1 . This specific structure, featuring a polar saturated heterocycle linked to an aromatic carboxylic acid, makes it a valuable building block in medicinal chemistry and chemical biology research. The compound is typically used as a key intermediate in the synthesis of more complex molecules, particularly in structure-activity relationship (SAR) studies and library development for drug discovery projects . Its CAS registry number is 1443981-93-8 . As a benzoic acid derivative, it can be readily functionalized, for example, through amide coupling or esterification reactions, to explore interactions with biological targets. The oxane ring contributes to the molecule's three-dimensional shape and can influence its pharmacokinetic properties. Researchers utilize this compound strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications . For laboratory handling, please refer to the relevant safety data sheet for specific hazard and precautionary information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-5-3-9(4-6-10)11-2-1-7-15-8-11/h3-6,11H,1-2,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPYCJJRDTYMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-93-8
Record name 4-(oxan-3-yl)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of 4-(Oxan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

Executive Summary

The landscape of drug discovery is in constant pursuit of novel chemical scaffolds that offer unique pharmacological profiles and improved developability. This guide focuses on the untapped potential of 4-(Oxan-3-yl)benzoic acid, a molecule that, while not extensively studied, presents a compelling structural framework for therapeutic innovation. By dissecting its constituent moieties—the ubiquitous benzoic acid and the advantageous tetrahydropyran (oxane) ring—we can formulate data-driven hypotheses regarding its potential biological activities. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock the therapeutic promise of this intriguing compound. We will delve into its structural rationale, predict potential biological targets through a combination of structure-activity relationship (SAR) analysis and in silico methodologies, and provide detailed experimental workflows for the validation of these predictions.

Introduction: Deconstructing this compound

At its core, this compound is a hybrid structure combining two key chemical features with significant precedent in medicinal chemistry: a benzoic acid core and a saturated heterocyclic oxane ring.

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are privileged structures in pharmacology, known to exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The carboxylic acid group is a critical pharmacophoric element, capable of forming strong hydrogen bonds and ionic interactions with biological targets, which often dictates the molecule's binding affinity and specificity.[4][5][6]

  • The Oxane (Tetrahydropyran) Ring: The tetrahydropyran (THP) ring is increasingly utilized in modern drug design as a bioisosteric replacement for carbocyclic rings like cyclohexane or even aromatic rings.[7][8] Its inclusion can confer several advantages:

    • Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to its carbocyclic counterparts.[7][9]

    • Metabolic Stability: The replacement of a metabolically labile position with the ether oxygen of the THP ring can enhance metabolic stability.

    • Conformational Rigidity: The saturated ring system introduces a degree of conformational constraint, which can be advantageous for specific receptor interactions.

The strategic combination of these two moieties in this compound suggests a molecule with the potential for specific biological interactions, coupled with favorable drug-like properties.

Physicochemical Properties and ADME Profile Prediction

A preliminary in silico assessment of the physicochemical properties of this compound is crucial for predicting its drug-like characteristics. These properties are key determinants of a compound's ADME profile.[10][11]

PropertyPredicted Value/RangeImplication for Drug Development
Molecular Weight ~194 g/mol Well within the limits of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP 1.5 - 2.5A balanced lipophilicity, which is often a good starting point for achieving a compromise between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from -COOH)The carboxylic acid is a key hydrogen bond donor, crucial for target interaction.[4]
Hydrogen Bond Acceptors 3 (from -COOH and oxane oxygen)The presence of multiple hydrogen bond acceptors, including the oxane oxygen, can enhance solubility and provide additional points of interaction with biological targets.[7]
Polar Surface Area (PSA) ~57 ŲSuggests good potential for oral absorption and cell permeability.

Table 1: Predicted Physicochemical Properties of this compound and their Implications.

Hypothesis-Driven Target Exploration

Given the absence of direct biological data, a hypothesis-driven approach is essential. By considering the structural alerts and the known activities of related compounds, we can propose several plausible biological targets for this compound.

G-Protein Coupled Receptors (GPCRs)

The benzoic acid moiety is a common feature in ligands for various GPCRs.[12] The carboxylic acid can form a salt bridge with a conserved basic residue (often a lysine or arginine) in the binding pocket of many aminergic and lipid-activated GPCRs. The oxane ring can be viewed as a bioisosteric replacement for a phenyl or cyclohexyl group often found in GPCR ligands, potentially improving solubility and metabolic stability.

Hypothesized Targets:

  • Lysophosphatidic Acid (LPA) Receptors: Certain sulfamoyl benzoic acid analogues are known agonists of the LPA2 receptor.[12] The overall structure of this compound shares some pharmacophoric features with these compounds.

  • Other Lipid-Sensing GPCRs: The molecule's amphipathic nature could allow it to interact with other receptors for lipid mediators.

Nuclear Hormone Receptors

Retinoids and other nuclear hormone receptor ligands often contain a carboxylic acid group for interaction with the ligand-binding domain. The hydrophobic portion of this compound, while not a classic retinoid structure, could potentially fit into the ligand-binding pockets of certain orphan nuclear receptors.

Enzymes

Benzoic acid derivatives have been shown to inhibit various enzymes. The carboxylic acid can chelate metal ions in the active site or form key hydrogen bonds.

Hypothesized Targets:

  • Histone Deacetylases (HDACs): Some HDAC inhibitors possess a carboxylic acid that interacts with the zinc ion in the active site.

  • Other Hydrolases: The molecule could potentially inhibit other zinc-dependent hydrolases.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, combining in silico prediction with experimental validation, is necessary to systematically investigate the biological activities of this compound.[13][14]

G cluster_0 In Silico Prediction cluster_1 Experimental Validation TargetPrediction In Silico Target Prediction (e.g., SwissTargetPrediction) Docking Molecular Docking (Against top predicted targets) TargetPrediction->Docking Prioritize targets ADME_Tox ADME/Tox Prediction Docking->ADME_Tox Assess druggability BindingAssay Target Binding Assays (e.g., SPR, ITC) ADME_Tox->BindingAssay Guide experimental design FunctionalAssay Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) BindingAssay->FunctionalAssay Confirm functional effect PhenotypicScreen Phenotypic Screening (Relevant cell lines) PhenotypicScreen->BindingAssay Deconvolute mechanism caption Figure 1: Integrated workflow for target identification and validation.

Caption: Figure 1: Integrated workflow for target identification and validation.

In Silico Target Prediction

The first step in our proposed workflow is to leverage computational tools to generate a list of potential biological targets.[15][16]

Protocol 1: In Silico Target Prediction

  • Input: Obtain the SMILES string for this compound.

  • Platform: Utilize a web-based target prediction tool such as SwissTargetPrediction.[17]

  • Execution: Submit the SMILES string to the platform and select "Homo sapiens" as the target organism.

  • Analysis: The output will be a ranked list of potential protein targets based on chemical similarity to known ligands. Prioritize the top-ranking targets for further investigation, paying close attention to target classes that align with our initial hypotheses (e.g., GPCRs, enzymes).

Molecular Docking

For the highest-ranking and most plausible targets identified in the previous step, molecular docking studies can provide insights into potential binding modes and help to rationalize the predicted interactions.[18][19]

Protocol 2: Molecular Docking

  • Target Preparation: Obtain the crystal structures of the prioritized protein targets from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the putative binding site of the receptor.

  • Analysis: Analyze the resulting poses for favorable interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. A key interaction to look for would be the formation of a salt bridge between the carboxylate of our compound and a basic residue in the receptor.

Experimental Validation: From Binding to Function

In silico predictions are hypotheses that must be tested experimentally.[20][21][22] A tiered approach, starting with binding assays and progressing to functional and phenotypic screens, is recommended.

Protocol 3: Target Binding Assays (Example: Surface Plasmon Resonance - SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject the analyte solutions over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized protein.

  • Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Protocol 4: Cell-Based Functional Assays (Example: GPCR-mediated cAMP modulation)

  • Cell Culture: Use a cell line that endogenously expresses the target GPCR or has been engineered to do so.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Assay: Following an appropriate incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.

  • Analysis: Plot the cAMP concentration as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

The following diagram illustrates a hypothetical signaling pathway that could be investigated if a GPCR target is confirmed.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand This compound GPCR Hypothesized GPCR (e.g., LPA2) Ligand->GPCR Binding G_protein G Protein (e.g., Gαi) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation caption Figure 2: Hypothetical GPCR signaling pathway.

Caption: Figure 2: Hypothetical GPCR signaling pathway.

Future Directions and Conclusion

The exploration of this compound is a journey into uncharted territory in chemical biology. This guide provides the foundational strategy for this exploration. The initial in silico and in vitro screening phases will be critical in determining the most promising therapeutic avenues for this novel scaffold. Positive results in these early stages would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology assessments.

The true potential of this compound lies in its unique combination of a proven pharmacophore and a favorable heterocyclic modifier. The strategic research plan outlined herein provides a robust framework for elucidating its biological activities and, ultimately, determining its value as a potential therapeutic agent. The insights gained from the systematic study of this molecule will not only define its own future but will also contribute to the broader understanding of structure-activity relationships in drug discovery.

References

  • Fasanmade, A. A., & Adebiyi, A. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-10.
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  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
  • Jeske, M., & Ermert, P. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-32). Wiley-VCH.
  • Rojas-Guzmán, D., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Pharmaceuticals, 18(10), 1577.
  • Gomes, M. S., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1105.
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"4-(Oxan-3-yl)benzoic acid" derivatives and analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 4-(Oxan-3-yl)benzoic Acid Derivatives

Authored by a Senior Application Scientist

Abstract: The this compound scaffold represents a promising, albeit underexplored, chemotype in modern medicinal chemistry. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of its derivatives and analogues. We delve into rational design principles, detailed synthetic protocols, and prospective structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this unique molecular framework for novel therapeutic agents.

Introduction: The Strategic Value of the this compound Core

The integration of saturated heterocyclic rings into drug candidates is a well-established strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The oxane (tetrahydropyran) ring, in particular, is a privileged structure in medicinal chemistry. Its presence can improve pharmacokinetic profiles and introduce specific three-dimensional conformations that enhance binding to biological targets. When coupled with the benzoic acid moiety—a common pharmacophore known to interact with various receptors and enzymes—the resulting this compound scaffold offers a unique vector in chemical space for exploring new therapeutic interventions.

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of bioactive molecules, including anticancer, anti-inflammatory, and antibacterial agents[1][2][3]. The tetrahydropyran ring is also a key component of numerous natural products and approved drugs, contributing to their biological activity[4][5]. The combination of these two motifs in the this compound core presents a compelling starting point for the development of novel therapeutics.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through several convergent strategies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on both the aromatic and oxane rings. Below, we outline a primary, field-proven synthetic workflow.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic approach involves disconnecting the oxane ring from the benzoic acid moiety. This can be achieved through a carbon-carbon bond-forming reaction, such as a Suzuki or other cross-coupling reaction, or by constructing the oxane ring onto a pre-functionalized benzoic acid derivative.

G Target This compound Derivative Intermediate_A 4-Bromo- or 4-Boronylbenzoic acid ester Target->Intermediate_A C-C Disconnection (Cross-Coupling) Intermediate_C Functionalized Benzoic Acid Target->Intermediate_C Ring Formation Strategy Intermediate_B Oxan-3-yl precursor (e.g., organoborane or halide) Intermediate_D Oxane Ring Precursor

Caption: Retrosynthetic analysis of this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 4-(Oxan-3-yl)benzoate

This protocol details a common cross-coupling approach for the synthesis of a core intermediate.

Materials:

  • Ethyl 4-bromobenzoate

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Toluene

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 volumes) and deionized water (1 volume) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 4-(oxan-3-yl)benzoate.

Saponification to the Carboxylic Acid

The final step to obtain the parent acid is a standard ester hydrolysis.

Procedure:

  • Dissolve the purified ethyl 4-(oxan-3-yl)benzoate in a mixture of tetrahydrofuran (THF) and methanol (3:1).

  • Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound.

Structure-Activity Relationships (SAR) and Analogue Design

While specific SAR data for this compound derivatives is not extensively published, we can infer potential relationships based on analogous chemical series. The following points provide a framework for designing new analogues with improved biological activity.

  • Substitution on the Benzoic Acid Ring: Introduction of small electron-withdrawing or electron-donating groups at the 2- and 3-positions can modulate the pKa of the carboxylic acid and influence binding interactions. Halogenation is a common strategy to enhance binding affinity[6].

  • Modification of the Oxane Ring: Substitution on the oxane ring can introduce new chiral centers and alter the conformational preferences of the molecule. For instance, introducing hydroxyl or amino groups can create new hydrogen bonding opportunities with a target protein.

  • Ester and Amide Analogues: The carboxylic acid can be converted to a variety of esters and amides to serve as prodrugs or to target different biological endpoints[7]. This is a common strategy in drug development to improve pharmacokinetic properties.

Modification Rationale Potential Impact
2-Fluoro substitutionModulate pKa, potential for halogen bondingIncreased binding affinity
3-Methoxy substitutionAlter electronics, potential H-bond acceptorModified target selectivity
Oxane 4-hydroxylationIntroduce H-bond donor/acceptorImproved solubility and target interaction
Carboxylic acid to amideIncrease metabolic stability, alter solubilityModified ADME properties

Potential Therapeutic Applications and Biological Targets

Based on the known activities of benzoic acid and tetrahydropyran-containing compounds, derivatives of this compound could be explored for a variety of therapeutic applications.

Anticancer Activity

Many benzoic acid derivatives have been investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival[1][8]. For example, some derivatives act as inhibitors of protein kinases or other enzymes crucial for tumor growth[9]. The oxane moiety can be designed to fit into specific hydrophobic pockets of enzyme active sites, potentially leading to potent and selective inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription Gene Transcription (Proliferation, Survival) Kinase_B->Transcription Drug 4-(Oxan-3-yl)benzoic acid derivative Drug->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Anti-inflammatory and Anti-infective Properties

Derivatives of benzoic acid have also shown promise as anti-inflammatory and antibacterial agents[3][10]. The this compound scaffold could be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or as agents against multi-drug resistant bacteria.

Conclusion and Future Directions

The this compound core is a versatile and promising scaffold for the development of new therapeutic agents. This guide has provided a foundational understanding of its synthesis, potential for analogue development, and likely therapeutic applications. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to fully elucidate the potential of this chemical class. High-throughput screening and computational modeling will be invaluable tools in this endeavor.

References

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022). MDPI. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved from [Link]

  • Method for preparing benzoic acid derivatives through novel synthetic intermediates. (n.d.). Google Patents.
  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2018). PubMed. Retrieved from [Link]

  • Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. Retrieved from [Link]

  • Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). PubMed. Retrieved from [Link]

  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. (2024). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • Halogenated benzoic acid derivative and preparation thereof. (n.d.). Google Patents.

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Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold

The benzoic acid framework, a simple aromatic carboxylic acid, represents one of medicinal chemistry's most versatile and enduring scaffolds.[1][2][3] Its discovery dates back to the 16th century, and since then, its derivatives have become integral to a vast array of therapeutic agents, from simple antimicrobial food preservatives to complex anticancer drugs.[1][3][4] The inherent properties of the benzoic acid moiety—a planar sp2-hybridized aromatic ring facilitating target binding and a carboxylic acid group acting as a crucial interaction point—make it an ideal starting point for drug design.[5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of these derivatives. We will dissect the influence of structural modifications on pharmacodynamic and pharmacokinetic profiles, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to the rational design of novel therapeutics.

The Core Pharmacophore: Deconstructing the Benzoic Acid Moiety

The biological activity of any benzoic acid derivative is fundamentally dictated by the interplay between its two core components: the carboxylic acid group and the aromatic ring. Understanding the individual and synergistic contributions of these features is the first step in rational drug design.

  • The Carboxylic Acid Group (-COOH): This functional group is rarely a passive component. Its acidity (pKa) is critical for the molecule's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and the ability to interact with biological targets. It is a potent hydrogen bond donor and acceptor, often anchoring the molecule within a receptor's active site. Modifications such as conversion to esters or amides can dramatically alter these properties, often serving as a strategy to create prodrugs with improved bioavailability.[6]

  • The Aromatic Ring (Phenyl Core): The benzene ring serves as a rigid scaffold, positioning the carboxylic acid and other substituents in a defined spatial orientation. Its hydrophobic nature contributes to lipophilicity, influencing the molecule's ability to cross biological membranes. The ring's π-electron system can engage in π-π stacking or cation-π interactions with biological targets.[5] Furthermore, the ring is a canvas for substitution, where the nature and position of added functional groups are the primary drivers of specific biological activity.

Pillars of SAR: How Substituents Dictate Biological Activity

The true pharmacological diversity of benzoic acid derivatives emerges from the strategic modification of the phenyl ring. The position, electronic nature, and size of substituents are the key variables that medicinal chemists manipulate to fine-tune a compound's activity, selectivity, and metabolic stability.[6]

Positional Isomerism (Ortho, Meta, Para)

The location of a substituent on the aromatic ring relative to the carboxylic acid group has a profound impact on activity.

  • Ortho-substitution: Placing a group at the C2 position can induce steric hindrance, potentially forcing the carboxylic acid group out of plane with the ring. This conformational change can significantly alter binding affinity. In some cases, ortho-substituents can form intramolecular hydrogen bonds with the carboxylic acid, modifying its acidity and interaction potential.

  • Meta-substitution: Substituents at the C3 position often have a less direct steric impact on the carboxyl group. Their influence is primarily driven by electronic effects that modify the overall electron density of the ring and the acidity of the carboxyl group. In many series, meta-substitution leads to a decrease in activity compared to ortho or para isomers.[7]

  • Para-substitution: The C4 position is often a critical location for substitution. Being directly opposite the carboxylic acid, substituents here can extend into different regions of a binding pocket and significantly influence interactions with the target. Both electron-donating and electron-withdrawing groups at the para-position have been shown to enhance the activity of various drug classes, including local anesthetics and antimicrobial agents.[7][8]

Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of a substituent alters the electron density of the aromatic ring and the acidity of the carboxylic acid, which can be critical for target interaction.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and alkyl (-CH3) donate electron density to the ring.[6] This generally decreases the acidity of the carboxylic acid. In many cases, EDGs are associated with increased potency, as seen in some local anesthetics where they enhance the electron density of the carbonyl oxygen, facilitating stronger binding.[7]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), halo (-Cl, -Br), and cyano (-CN) pull electron density from the ring, increasing the acidity of the carboxylic acid.[6] The presence of EWGs is often crucial for antimicrobial activity. For example, in a series of p-aminobenzoic acid (PABA) derivatives, the presence of a bromo group was found to increase antimicrobial potency.[8]

Lipophilicity and Steric Profile

A molecule's ability to traverse biological membranes and fit into a binding site is governed by its lipophilicity (fat-solubility) and steric bulk.

  • Lipophilicity: Often quantified by the partition coefficient (LogP), this property is modulated by adding hydrophobic groups (e.g., alkyl, aryl) or hydrophilic groups (e.g., hydroxyl, amino). Optimal lipophilicity is key; too low, and the compound may not cross cell membranes, too high, and it may have poor solubility or be rapidly metabolized. In the development of anti-sickling agents, derivatives with average lipophilicity combined with strong electron-donating groups showed the most promise.[5]

  • Steric Effects: The size and shape of substituents can either promote or hinder binding. A bulky group might prevent a molecule from fitting into a narrow active site, or it could provide favorable van der Waals interactions that enhance binding affinity. Introducing small alkyl groups near an ester linkage can sterically hinder hydrolysis by metabolic enzymes, thereby increasing the drug's duration of action.[7]

SAR_Principles cluster_core Benzoic Acid Core cluster_mods Structural Modifications cluster_outcome Biological & Pharmacological Outcomes Core C₆H₅COOH Position Substituent Position (Ortho, Meta, Para) Core->Position Modify Electronics Electronic Effects (EDG vs. EWG) Core->Electronics Modify PhysChem Physicochemical Properties (Lipophilicity, Sterics) Core->PhysChem Modify Binding Target Binding Affinity & Selectivity Position->Binding Impacts Electronics->Binding Modulates PhysChem->Binding Influences ADME ADME Properties (Absorption, Metabolism) PhysChem->ADME Influences Activity Overall Biological Activity Binding->Activity Determines ADME->Activity Determines

Case Studies: SAR in Therapeutic Applications

The theoretical principles of SAR are best understood through their application in real-world drug discovery. Benzoic acid derivatives have found success in numerous therapeutic areas.

Anticancer Agents

The benzoic acid scaffold is present in numerous anticancer drugs that operate through diverse mechanisms.[1][2]

  • Mechanism: Derivatives have been designed to act as inhibitors of crucial enzymes like histone deacetylase (HDAC), tyrosine kinases, or dihydrofolate reductase.[1][2] Others, like Tallimustine, act as DNA alkylating agents.[1]

  • SAR Insights:

    • In a series of 3-[(6-Arylamino) pyridazinylamino] benzoic acids, the presence of a chloro group at the 4th position of the arylamino moiety resulted in the highest anticancer activity against the HT-29 colon cancer cell line.[1]

    • For certain thiocyanate benzoic acid derivatives active against the MCF-7 breast cancer cell line, potent activity was linked to the inhibition of the tyrosine kinase domain.[1][2]

    • The retinobenzoic acid drug Tamibarotene selectively binds to retinoic acid receptors to inhibit uncontrolled cell growth in leukemia.[1]

Compound ClassTarget/Cell LineKey SAR FeatureResulting ActivityReference
Pyridazinylamino Benzoic AcidsHT-29 Colon Cancer4-chloro substitution on arylamino groupPotent anticancer response (IC50 = 3.9 µM)[1]
Methyleneamino Benzoic AcidHuman Cervical Cancer2-hydroxynaphthalen moietyPotent antitumor activity (IC50 = 17.84 µM)[1][2]
Thiocyanate Benzoic AcidsMCF-7 Breast CancerInhibition of tyrosine kinasePotent activity (IC50 = 100 µM/ml)[1][2]
Antimicrobial Agents

Para-aminobenzoic acid (PABA) and its derivatives are classic examples of antimicrobial agents.

  • Mechanism: Many PABA derivatives function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. As humans do not synthesize folic acid, these drugs are selectively toxic to microbes.

  • SAR Insights:

    • In a study of PABA derivatives, Schiff's bases were generally found to be more potent antimicrobial agents than their corresponding esters.[8]

    • The introduction of an electron-withdrawing bromo group enhanced antimicrobial activity. Specifically, a meta-bromo derivative was most active against B. subtilis, while a para-bromo derivative was most potent against the fungi C. albicans and A. niger.[8]

Local Anesthetics

Benzoic acid esters like procaine and tetracaine are archetypal local anesthetics.

  • Mechanism: These agents block the initiation and conduction of nerve impulses by physically plugging the voltage-gated sodium channels in neuronal membranes.[9]

  • SAR Insights:

    • The structure is typically divided into three parts: a lipophilic aryl group (the substituted benzoic acid), an intermediate ester or amide chain, and a hydrophilic tertiary amine.[7][9]

    • Lipophilic Part: Electron-donating groups (e.g., amino, alkoxy) in the ortho or para position increase potency by enhancing the electron density of the carbonyl oxygen, strengthening the bond with the receptor.[7]

    • Intermediate Chain: Amides are more resistant to metabolic hydrolysis than esters, leading to a longer duration of action.[7]

    • Hydrophilic Part: A tertiary amine is generally optimal for activity. It exists in equilibrium between its charged and uncharged forms; the uncharged form crosses the nerve membrane, while the charged form binds to the sodium channel receptor.[7]

Methodologies for a Self-Validating SAR Study

A robust SAR study requires systematic synthesis and rigorous, reproducible biological evaluation. The causality behind experimental choices is paramount for generating trustworthy data.

Experimental Workflow for SAR-Guided Drug Discovery

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Design Lead Compound Selection Synthesis Synthesize Analog Library Design->Synthesis Purify Purification & Characterization Synthesis->Purify InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Purify->InVitro InVivo In Vivo Models (if necessary) InVitro->InVivo Promising Candidates Data Data Analysis (IC₅₀, MIC) InVitro->Data SAR Establish SAR (Identify Key Features) Data->SAR NextGen Design Next-Gen Compounds SAR->NextGen NextGen->Synthesis Iterative Cycle

Protocol 1: Synthesis of a Schiff Base Derivative of p-Aminobenzoic Acid (PABA)

This protocol describes a common method for creating derivatives for antimicrobial screening. The formation of the imine (Schiff base) linkage is a straightforward way to introduce diverse structural motifs.

Objective: To synthesize N'-(substituted-benzylidene)-4-aminobenzohydrazide to explore the impact of different aromatic aldehydes on antimicrobial activity.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Ethanol

  • Hydrazine hydrate

  • Substituted aromatic aldehyde (e.g., 3-bromobenzaldehyde)

  • Reaction vessel with reflux condenser

  • Stir plate and magnetic stir bar

Step-by-Step Methodology:

  • Esterification: Reflux a solution of p-aminobenzoic acid in ethanol with a catalytic amount of sulfuric acid to produce ethyl 4-aminobenzoate. This protects the carboxylic acid and activates the para-position.

  • Hydrazide Formation: Reflux the resulting ethyl 4-aminobenzoate with hydrazine hydrate in ethanol. This reaction substitutes the ethoxy group with a hydrazide (-NHNH2) group, forming 4-aminobenzohydrazide.[8]

  • Schiff Base Condensation: Dissolve the 4-aminobenzohydrazide in ethanol. Add an equimolar amount of the desired substituted aromatic aldehyde (e.g., 3-bromobenzaldehyde).

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The purity of the synthesized compound must be confirmed before biological testing. This is achieved through melting point determination and chromatography (TLC/HPLC). The structural confirmation via spectroscopy ensures that the tested compound is indeed the intended molecule.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer agents.

Objective: To determine the concentration at which a synthesized benzoic acid derivative inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized benzoic acid derivative, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.

  • Controls (Critical for Validation):

    • Negative Control: Wells containing cells treated only with the vehicle (e.g., 0.1% DMSO in medium) to represent 100% cell viability.

    • Positive Control: Wells containing cells treated with a known anticancer drug (e.g., 5-fluorouracil) to validate the assay's sensitivity.[2]

    • Blank Control: Wells containing medium but no cells, to subtract background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of benzoic acid derivatives is a well-established yet continuously evolving field. The core principles—manipulating substituent position, electronic character, and physicochemical properties—remain the foundation of rational drug design. Case studies in oncology, microbiology, and anesthesiology demonstrate how these principles are translated into potent and selective therapeutic agents.

Future research will likely focus on integrating computational modeling more deeply into the design process, allowing for the pre-screening of virtual libraries and a more accurate prediction of ADME-Tox properties. Furthermore, the exploration of novel substitutions, such as the incorporation of rigid moieties like cyclopropyl groups, may unlock new pharmacological potential by enforcing favorable binding conformations.[10] By adhering to a rigorous, iterative cycle of design, synthesis, and self-validating biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Available at: [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Kumar, M., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Available at: [Link]

  • GPAT-DISCUSSION-CENTER. (2020). Local Anesthetics SAR of Benzoic acid derivatives. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of 4-(Oxan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl-Substituted Saturated Heterocycles in Medicinal Chemistry

The incorporation of saturated heterocyclic moieties into aromatic frameworks is a cornerstone of modern medicinal chemistry and drug development. These three-dimensional structures often impart favorable physicochemical properties, such as improved solubility, metabolic stability, and receptor binding affinity, when compared to their planar aromatic counterparts. 4-(Oxan-3-yl)benzoic acid is a valuable building block that exemplifies this principle, featuring a tetrahydropyran (oxane) ring appended to a benzoic acid scaffold. This structural motif is of significant interest to researchers developing novel therapeutics across various disease areas, including but not limited to oncology, inflammation, and metabolic disorders.[1][2][3]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the construction of the crucial C(sp²)-C(sp³) bond between the benzoic acid and oxane rings.[4] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4] These attributes make the Suzuki coupling an ideal choice for the synthesis of complex molecules like this compound, enabling efficient and reliable production for research and development purposes.[5]

This application note provides a comprehensive guide for the synthesis of this compound via a Suzuki coupling strategy. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for the synthesis of the requisite boronic ester precursor and the final coupling reaction, and provide guidance on the purification and characterization of the target compound.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki Coupling Reaction

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle can be broadly divided into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, a 4-halobenzoic acid derivative) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.

  • Transmetalation: The subsequent and often rate-determining step is transmetalation. Here, the organic group from the organoboron reagent (the oxanyl group from the boronic ester) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species, making it more nucleophilic and promoting the transfer.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments (the aryl and oxanyl groups) are coupled together to form the desired carbon-carbon bond, yielding the final product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_cycle Suzuki Coupling Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X (4-Halobenzoic Acid) Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 R-B(OR)₂ (Oxane Boronic Ester) R-B(OR)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2) caption Figure 1: The catalytic cycle of the Suzuki coupling reaction.

Figure 1: The catalytic cycle of the Suzuki coupling reaction.

Experimental Protocols

This section outlines a two-part experimental procedure for the synthesis of this compound: the preparation of the key intermediate, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane, via a Miyaura borylation, followed by the Suzuki coupling with 4-bromobenzoic acid.

Part 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane

The synthesis of the required boronic ester from the corresponding alkyl halide is a crucial first step. The Miyaura borylation is a reliable method for this transformation.[7][8][9]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
3-BromooxaneC₅H₉BrO165.031.65 g10.0
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.943.05 g12.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd816.64245 mg0.3
Potassium Acetate (KOAc)CH₃COOK98.142.95 g30.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.1150 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromooxane (1.65 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), Pd(dppf)Cl₂ (245 mg, 0.3 mmol), and potassium acetate (2.95 g, 30.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane as a colorless oil.

Part 2: Suzuki Coupling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane with 4-Bromobenzoic Acid

With the boronic ester in hand, the final Suzuki coupling can be performed to yield the target compound.[5][10]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxaneC₁₁H₂₁BO₃212.092.12 g10.0
4-Bromobenzoic AcidC₇H₅BrO₂201.022.01 g10.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.56231 mg0.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.0
TolueneC₇H₈92.1440 mL-
EthanolC₂H₅OH46.0710 mL-
WaterH₂O18.0210 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromobenzoic acid (2.01 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

  • De-gas the solution by bubbling with an inert gas (argon or nitrogen) for 20 minutes.

  • To this solution, add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane (2.12 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and dilute with water (50 mL).

  • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold water (3 x 20 mL).

  • Dry the solid in a vacuum oven to yield crude this compound.

Purification and Characterization

The crude product can be further purified by recrystallization.[11][12][13]

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of ethanol and water, or ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.[14][15][16]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Experimental_Workflow cluster_part1 Part 1: Miyaura Borylation cluster_part2 Part 2: Suzuki Coupling Start1 3-Bromooxane + Bis(pinacolato)diboron Reaction1 Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 80°C Start1->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 3-(Oxan-3-yl)boronic ester Purification1->Intermediate Start2 4-Bromobenzoic Acid + 3-(Oxan-3-yl)boronic ester Intermediate->Start2 Reaction2 Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/Water, 90°C Start2->Reaction2 Workup2 Aqueous Workup & Acidification Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 Product This compound Purification2->Product caption Figure 2: Experimental workflow for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For the Miyaura borylation (Part 1), it is crucial to use anhydrous solvents and reagents to prevent the hydrolysis of the diboron reagent and the resulting boronic ester.

  • Inert Atmosphere: Both reactions should be carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

  • Choice of Base: The choice of base is critical in Suzuki couplings. For the borylation, a weaker base like potassium acetate is often preferred to minimize side reactions. In the coupling step, a stronger base like potassium carbonate is used to facilitate the transmetalation of the less reactive alkyl boronic ester.[8]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For the coupling of secondary alkyl boronic esters, ligands that are both electron-rich and sterically bulky can be beneficial.[10]

  • Purification: Thorough purification of the intermediate boronic ester is recommended to ensure a clean Suzuki coupling reaction. Recrystallization of the final product is essential to obtain high-purity material suitable for biological testing and further synthetic applications.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound, a valuable building block for drug discovery and development. By following the detailed protocols outlined in this application note, researchers can confidently prepare this compound in good yield and high purity. The versatility of the Suzuki coupling allows for the potential synthesis of a wide array of analogues by varying the aryl halide and the heterocyclic boronic ester, thus facilitating the exploration of structure-activity relationships in medicinal chemistry programs.

References

  • US3235588A - Purification of benzoic acid - Google Patents. (n.d.).
  • Macmillan Group Meeting. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A 1H nuclear magnetic resonance study of alkyl- and aryl-substituted 1,4-oxathian-2-ones. Retrieved from [Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Electrochemical Synthesis of Dimeric λ3-Bromane: Platform for Hypervalent Bromine(III) Compounds. (2023, March 21). PubMed Central (PMC). Retrieved from [Link]

  • A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. (n.d.). MDPI. Retrieved from [Link]

  • Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (2023, August 12). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of N-aryl-substituted iminophosphoranes and NMR spectroscopic investigation of their acid–base properties in acetonitrile. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024, March 4). GitHub. Retrieved from [Link]

  • RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 27, 2026, from [Link]

  • Miyaura-Ishiyama-Hartwig Borylation. (2014, October 20). Chem-Station. Retrieved from [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of 3-bromo derivatives of flavones. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. (2024, November 15). PubMed. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved from [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (n.d.). MDPI. Retrieved from [Link]

  • Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (n.d.). PubMed. Retrieved from [Link]

  • Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. (n.d.). Retrieved January 27, 2026, from [Link]

  • Miyaura borylation. (n.d.). ResearchGate. Retrieved from [Link]

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Application Note: Spectroscopic Characterization of 4-(Oxan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Oxan-3-yl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a saturated oxane (tetrahydropyran) ring. Such structures are of significant interest in medicinal chemistry and materials science, where the rigid, polar oxane ring can influence solubility, conformation, and biological activity. Thorough spectroscopic characterization is a critical first step in the validation of its synthesis and for understanding its chemical properties. This application note provides a detailed guide to the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the protocols for their acquisition and interpretation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the oxane ring. The acidic proton of the carboxyl group will appear as a characteristically broad singlet at a downfield chemical shift.[1][2] This signal's breadth is due to hydrogen bonding, and its position can be concentration-dependent.[1][2] A key confirmatory experiment is the disappearance of this signal upon the addition of a few drops of deuterium oxide (D₂O) due to proton-deuterium exchange.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-COOH10.0 - 13.0br s1HBroad singlet, exchangeable with D₂O.[1][3]
Ar-H7.5 - 8.2m4HComplex multiplet for the para-substituted benzene ring.
Oxane-H (CH attached to Ar)3.0 - 3.5m1HDeshielded by the adjacent aromatic ring.
Oxane-H (CH₂-O)3.5 - 4.2m4HProtons adjacent to the ring oxygen.
Oxane-H (other CH₂)1.6 - 2.2m4HRemaining aliphatic protons of the oxane ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the oxane ring. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-C=O165 - 180Carbonyl carbon of the carboxylic acid.[1][2]
Ar-C (quaternary, attached to COOH)128 - 135
Ar-C (quaternary, attached to oxane)145 - 155Deshielded due to substitution.
Ar-CH125 - 132Aromatic methine carbons.
Oxane-C (CH attached to Ar)40 - 50
Oxane-C (CH₂-O)65 - 75Carbons adjacent to the ring oxygen.
Oxane-C (other CH₂)25 - 35
Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep2 Transfer to a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). acq2 Tune and shim the probe. acq1->acq2 acq3 Acquire ¹H NMR spectrum. acq2->acq3 acq4 Acquire ¹³C NMR spectrum. acq3->acq4 acq5 (Optional) Perform 2D NMR (COSY, HSQC) for full assignment. acq4->acq5 proc1 Apply Fourier transform, phase correction, and baseline correction. proc2 Calibrate chemical shifts to the residual solvent peak. proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Load Sample cluster_proc cluster_proc cluster_acq->cluster_proc Process Raw Data

Caption: Workflow for NMR data acquisition and processing.

Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is typically well-resolved. In solvents like CDCl₃, the carboxylic acid proton may be very broad or exchange with residual water, making it difficult to observe.[4][5]

  • Confirmatory D₂O Exchange: To confirm the assignment of the carboxylic acid proton, a drop of D₂O can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The disappearance of the broad singlet confirms its identity as an exchangeable proton.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the most prominent features will be the absorptions from the carboxylic acid group.

Predicted IR Data

The IR spectrum will be dominated by a very broad O-H stretching band from the carboxylic acid, which often overlaps with the C-H stretching region.[6][7] This broadening is a result of extensive hydrogen bonding, typically forming dimers in the solid state or in concentrated solutions.[7][8] The carbonyl (C=O) stretch will be a strong, sharp absorption.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300Strong, very broadCharacteristic broad "hairy beard" appearance.[6][9][10]
C-H (Aromatic & Aliphatic)2850 - 3100Medium, sharpOften appear as sharper peaks superimposed on the broad O-H stretch.[7]
C=O (Carboxylic Acid)1680 - 1725Strong, sharpConjugation with the aromatic ring lowers the frequency.[7]
C=C (Aromatic)1450 - 1600Medium to weakMultiple bands are expected.
C-O (Carboxylic Acid & Ether)1210 - 1320 and 1050 - 1150Strong
Protocol for IR Data Acquisition (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of solid sample onto the crystal. prep1->prep2 acq1 Lower the anvil to apply pressure and ensure good contact. acq2 Collect a background spectrum of the empty ATR. acq3 Collect the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution). acq2->acq3 proc1 Perform background subtraction. proc2 Identify and label major peaks. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Mount Sample cluster_proc cluster_proc cluster_acq->cluster_proc Generate Spectrum

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Experimental Choices:

  • ATR vs. KBr Pellet: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation. The traditional KBr pellet method can also be used but is more time-consuming.

  • Self-Validation: The presence of both the very broad O-H stretch and the strong C=O stretch is a self-validating system for the identification of a carboxylic acid functional group.[6][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method). Aromatic carboxylic acids are known to undergo characteristic fragmentation.[2]

Table 4: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio)Proposed FragmentNotes
206[C₁₂H₁₄O₃]⁺Molecular ion ([M]⁺) in Electron Ionization (EI).
207[C₁₂H₁₄O₃+H]⁺Protonated molecule ([M+H]⁺) in Electrospray Ionization (ESI).[12]
189[M - OH]⁺Loss of a hydroxyl radical. A common fragmentation for aromatic acids.[2]
161[M - COOH]⁺Loss of the carboxylic acid group.
121[C₇H₅O₂]⁺Fragment corresponding to the benzoic acid moiety after cleavage of the C-C bond to the oxane ring.
105[C₇H₅O]⁺Loss of water from the [M+H]⁺ ion in some ionization modes.[12]
77[C₆H₅]⁺Phenyl cation, a common fragment from benzene derivatives.[12]
Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Filter the solution through a 0.22 µm syringe filter. prep1->prep2 acq1 Infuse the sample directly or inject it into an LC system coupled to the mass spectrometer. acq2 Acquire data in both positive and negative ion modes using Electrospray Ionization (ESI). acq1->acq2 acq3 Perform MS/MS (fragmentation) on the parent ion to confirm fragment identities. acq2->acq3 proc1 Extract the mass spectrum from the total ion chromatogram. proc2 Identify the molecular ion peak. proc1->proc2 proc3 Propose structures for major fragment ions. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Introduce Sample cluster_proc cluster_proc cluster_acq->cluster_proc Analyze Data

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Choices:

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent protonated molecule peak ([M+H]⁺). Electron Ionization (EI) is a harder technique that provides more extensive fragmentation, which can be useful for structural elucidation.

  • High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the parent ion and its fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The characteristic signals and absorption bands predicted in this note serve as a benchmark for researchers synthesizing or working with this compound. Adherence to the outlined protocols will ensure the acquisition of high-quality data, which is fundamental for regulatory submissions, publications, and further research in drug development and materials science.

References

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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Application Note: Structural Elucidation of 4-(Oxan-3-yl)benzoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous determination of molecular structures. This application note provides a comprehensive guide to the structural analysis of 4-(Oxan-3-yl)benzoic acid, a molecule featuring a parasubstituted aromatic ring and a saturated heterocyclic system. We present detailed, field-proven protocols for sample preparation and data acquisition for ¹H, ¹³C, and DEPT-135 NMR experiments. The causality behind experimental choices is explained to ensure robust and reproducible results. Furthermore, a complete, predictive analysis of the ¹H and ¹³C NMR spectra is provided, including chemical shifts, spin-spin coupling patterns, and signal multiplicities, grounded in fundamental spectroscopic principles. This guide is designed for researchers, scientists, and drug development professionals seeking to apply NMR techniques for definitive structural characterization.

Introduction and Molecular Structure

This compound is a bifunctional organic molecule containing a rigid benzoic acid moiety and a flexible, non-planar tetrahydropyran (oxane) ring. Such scaffolds are of significant interest in medicinal chemistry, where the combination of aromatic and aliphatic cyclic systems can modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. Accurate and complete structural verification is the first critical step in any research and development pipeline.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei. This note details the process of confirming the constitution and connectivity of this compound through a logical workflow of data acquisition and interpretation.

Labeled Molecular Structure

For clarity in the subsequent spectral analysis, the unique carbon and proton positions of this compound are systematically labeled as shown below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Analyte (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Lock/Shim filter->load H1 Acquire ¹H Spectrum load->H1 C13 Acquire ¹³C Spectrum H1->C13 DEPT Acquire DEPT-135 C13->DEPT assign_H1 Assign ¹H Signals (δ, Integration, Multiplicity) DEPT->assign_H1 assign_C13 Assign ¹³C Signals with DEPT-135 Data assign_H1->assign_C13 structure Confirm Structure assign_C13->structure

Caption: Experimental workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum provides a wealth of information. The analysis is broken down into three core components: chemical shift (δ), integration, and multiplicity (splitting pattern).

Predicted Chemical Shifts (δ)
  • Carboxylic Acid (H-O9): This proton is highly deshielded and, if observed (e.g., in DMSO-d₆), will appear as a broad singlet far downfield, typically in the range of 10-13 ppm . [1]* Aromatic Protons (H2/H5 and H3/H6): The benzoic acid ring is 1,4- (para-) disubstituted. The -COOH group is electron-withdrawing, deshielding the ortho protons (H2, H6). The oxane substituent is a weakly electron-donating alkyl group. This will result in two distinct signals in the aromatic region (7.3-8.2 ppm ). The protons ortho to the carboxyl group (H2, H6) are expected further downfield (~8.1 ppm) than the protons ortho to the oxane ring (H3, H5; ~7.4 ppm). [2]* Benzylic-type Proton (H10): This methine proton is attached to both the aromatic ring and the oxane ring. It will be deshielded relative to a simple alkane and is expected in the 3.0-3.6 ppm range.

  • Oxane Protons (H11, H12, H14, H15): These protons reside on the saturated heterocyclic ring.

    • H15 and H11: These CH₂ groups are adjacent to the chiral center C10. The protons within each CH₂ group are diastereotopic and will have different chemical shifts. They are adjacent to an oxygen atom, which will deshield them into the 3.5-4.2 ppm region.

    • H14 and H12: These CH₂ groups are beta to the oxygen atom and will appear further upfield, likely in the 1.6-2.2 ppm range. The protons within these groups are also diastereotopic.

Predicted Multiplicities and Coupling Constants (J)

Spin-spin coupling arises from the interaction of non-equivalent protons on adjacent carbons, and the splitting pattern follows the n+1 rule, where 'n' is the number of neighboring protons. [3][4]

  • Aromatic Protons (H2/H6 and H3/H5): These protons form a classic AA'BB' system, which often appears as two apparent doublets. The coupling between H2 and H3 (and H6 and H5) is an ortho-coupling, with a typical coupling constant (³J) of ~8-9 Hz . [1]* Benzylic-type Proton (H10): This proton is coupled to the four protons on the adjacent C11 and C15 carbons, likely resulting in a complex multiplet.

  • Oxane Protons: The signals for the oxane protons will be complex due to multiple coupling interactions:

    • Geminal coupling (²J): Diastereotopic protons on the same carbon (e.g., H11a and H11b) will split each other, typically with J ≈ 10-14 Hz.

    • Vicinal coupling (³J): Coupling occurs with protons on adjacent carbons. This includes both axial-axial, axial-equatorial, and equatorial-equatorial couplings, each with different J-values, leading to complex multiplets for all oxane ring protons.

Predicted Integration

The integral of each signal is proportional to the number of protons it represents.

  • H-O9: 1H (if observed)

  • H2/H6: 2H (as one signal)

  • H3/H5: 2H (as one signal)

  • H10: 1H

  • H11/H15/H12/H14: 8H total, distributed across multiple complex signals.

Data Summary Table: Predicted ¹H NMR
Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-O910.0 - 13.0broad singlet1HN/A
H2, H67.9 - 8.2doublet (d)2H³J ≈ 8-9
H3, H57.3 - 7.5doublet (d)2H³J ≈ 8-9
H11, H153.5 - 4.2multiplet (m)4HComplex
H103.0 - 3.6multiplet (m)1HComplex
H12, H141.6 - 2.2multiplet (m)4HComplex

¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The DEPT-135 experiment provides crucial information to distinguish between carbon types.

Predicted ¹³C Chemical Shifts (δ)
  • Carboxyl Carbon (C7): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the 165-175 ppm range. [5]* Aromatic Carbons (C1-C6): These sp² hybridized carbons appear in the 125-150 ppm region.

    • C4 (ipso-carboxyl): The carbon bearing the -COOH group (C4) is a quaternary carbon. Its chemical shift will be influenced by the substituent, likely around 130-135 ppm . [5] * C1 (ipso-oxane): The carbon attached to the oxane ring (C1) is also quaternary and will be significantly deshielded by the alkyl group, appearing around 145-150 ppm .

    • C2, C6: These carbons are ortho to the electron-withdrawing -COOH group and will be found around 130 ppm .

    • C3, C5: These carbons are meta to the -COOH group and will be the most shielded of the aromatic carbons, appearing near 128 ppm .

  • Aliphatic Carbons (C10-C15):

    • C10: The benzylic-type methine carbon will be in the 40-45 ppm range.

    • C11, C15: These methylene carbons are attached to the oxygen atom and will be significantly deshielded, appearing in the 65-70 ppm range.

    • C12, C14: These methylene carbons are further from the oxygen and will be found in the typical alkane region of 25-30 ppm .

DEPT-135 Analysis

The DEPT-135 experiment is a powerful tool for assignment confirmation. [6]* Positive Signals (Up): CH and CH₃ carbons. In this molecule, only the C10 methine carbon will give a positive signal.

  • Negative Signals (Down): CH₂ carbons. The methylene carbons of the oxane ring (C11, C12, C14, C15 ) will appear as negative signals.

  • Absent Signals: Quaternary carbons. The carboxyl carbon (C7 ) and the two ipso-aromatic carbons (C1, C4 ) will be absent in the DEPT-135 spectrum but present in the broadband-decoupled ¹³C spectrum.

Data Summary Table: Predicted ¹³C NMR and DEPT-135
Carbon LabelCarbon TypePredicted δ (ppm)DEPT-135 Phase
C7C=O165 - 175Absent
C1C (Quaternary)145 - 150Absent
C4C (Quaternary)130 - 135Absent
C2, C6CH~130Positive
C3, C5CH~128Positive
C11, C15CH₂65 - 70Negative
C10CH40 - 45Positive
C12, C14CH₂25 - 30Negative

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of ¹H, ¹³C, and DEPT-135 NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be obtained. The predictive analysis outlined in this note, based on established chemical shift theory and coupling principles, provides a clear roadmap for spectral interpretation. The combination of chemical shifts, integration, multiplicities from the ¹H spectrum, along with the carbon count and type-differentiation from the ¹³C and DEPT-135 spectra, offers a powerful, self-validating method to confirm the molecular structure with a high degree of certainty. This comprehensive approach is fundamental to ensuring the identity and purity of compounds in chemical research and drug development.

References

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"4-(Oxan-3-yl)benzoic acid" mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry

Elucidation of the Collision-Induced Dissociation (CID) Fragmentation Pattern of 4-(Oxan-3-yl)benzoic acid by High-Resolution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol and theoretical elucidation of the mass spectrometry fragmentation pattern of this compound (C₁₂H₁₄O₃, Mol. Wt.: 206.24 g/mol ). Utilizing Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), we explore the characteristic fragmentation pathways in both positive and negative ion modes. Understanding these fragmentation patterns is critical for the structural confirmation, impurity profiling, and metabolite identification of novel chemical entities containing both aromatic carboxylic acid and saturated heterocyclic moieties. The primary fragmentation in positive ion mode involves the sequential loss of water and carbon monoxide from the carboxylic acid group, while the negative ion mode is dominated by a characteristic decarboxylation event.

Introduction

This compound is a bifunctional organic molecule featuring a rigid benzoic acid core and a flexible saturated oxane (tetrahydropyran) ring system.[1] Such structures are common scaffolds in medicinal chemistry, where the carboxylic acid group often serves as a key interaction point with biological targets, and the cyclic ether moiety can influence solubility, metabolic stability, and receptor binding.

Mass spectrometry, particularly with soft ionization techniques like ESI, is an indispensable tool for the structural analysis of these compounds.[2] Collision-Induced Dissociation (CID) within a tandem mass spectrometer allows for the controlled fragmentation of a selected precursor ion, providing a fragmentation "fingerprint" that is rich in structural information.[3][4][5] This note serves as a guide for researchers to predict, identify, and interpret the mass spectral data of this compound and structurally related molecules.

Experimental Protocol

The following protocol outlines a general methodology for the analysis of this compound using a Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer.

2.1. Sample and Reagent Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using an appropriate solvent mixture.

    • For Positive Ion Mode: Use a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.[6]

    • For Negative Ion Mode: Use a mobile phase of 50:50 acetonitrile:water with 0.1% ammonium hydroxide or 5 mM ammonium acetate to aid deprotonation.[6]

  • System Suitability: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to achieve high mass accuracy.

2.2. Instrumentation and Parameters

  • Instrument: A high-resolution mass spectrometer, such as a Bruker maXis QTOF or Thermo Scientific Orbitrap, equipped with an ESI source.[7]

  • Ionization Mode: ESI, operated in both positive and negative polarity.

  • Infusion: The sample can be directly infused or introduced via an LC system. A typical flow rate for direct infusion is 5-10 µL/min.

  • MS1 (Full Scan) Parameters:

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 8-10 L/min at 200 °C

  • MS2 (Tandem MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 207.1) in positive mode and the [M-H]⁻ ion (m/z 205.1) in negative mode.

    • Fragmentation Mode: Collision-Induced Dissociation (CID).[5]

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramped from 10-40 eV. The optimal collision energy should be determined empirically to achieve a rich spectrum of fragment ions.

Results and Discussion: Fragmentation Pathway Analysis

The fragmentation of this compound is dictated by its two primary functional regions: the benzoic acid moiety and the oxane ring.

3.1. Precursor Ion Formation The calculated monoisotopic mass of this compound (C₁₂H₁₄O₃) is 206.0943 Da.

  • In positive ion mode , the molecule readily protonates on the carboxylic acid oxygen, forming the precursor ion [M+H]⁺ at m/z 207.0970 .

  • In negative ion mode , it deprotonates to form the carboxylate anion [M-H]⁻ at m/z 205.0815 .

3.2. Positive Ion Mode ([M+H]⁺) Fragmentation

The fragmentation cascade for the protonated molecule is primarily initiated at the energetically favorable carboxylic acid group. Fragmentation is driven by the formation of stable neutral losses and charged fragment ions.[8]

  • Loss of Water ([M+H-H₂O]⁺): The most common initial fragmentation step for protonated carboxylic acids is the neutral loss of water (18.01 Da).[9] This yields a highly stable acylium ion at m/z 189.0915 .

  • Sequential Loss of Carbon Monoxide ([M+H-H₂O-CO]⁺): The acylium ion can subsequently lose carbon monoxide (28.01 Da) to form a resonance-stabilized carbocation at m/z 161.0860 . This two-step loss of water and then CO is a hallmark of benzoic acid fragmentation.[9]

  • Cleavage of the Oxane Ring: Fragmentation can also be initiated by the cleavage of the C-C bond between the phenyl and oxane rings or through ring-opening mechanisms of the oxane moiety itself.[10][11] A notable fragment would be the benzoyl cation at m/z 105.0335 , which is the base peak in the electron ionization spectrum of benzoic acid and is often observed in ESI-MS/MS.[12] This would result from the cleavage of the bond between the rings and the loss of the oxane group as a neutral radical.

G cluster_pos Positive Ion Mode Fragmentation parent_pos [M+H]⁺ m/z 207.10 frag1_pos [M+H-H₂O]⁺ m/z 189.09 parent_pos->frag1_pos - H₂O frag3_pos [C₇H₅O]⁺ m/z 105.03 parent_pos->frag3_pos - C₅H₉O• (Radical) frag2_pos [M+H-H₂O-CO]⁺ m/z 161.09 frag1_pos->frag2_pos - CO

Caption: Proposed fragmentation pathway of this compound in positive ESI mode.

3.3. Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, the molecule exists as a stable carboxylate anion. The fragmentation is highly specific and diagnostically powerful.

  • Loss of Carbon Dioxide ([M-H-CO₂]⁻): The most prominent and characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44.00 Da) via decarboxylation.[13] This process results in the formation of a carbanion fragment at m/z 161.0866 . This is often the base peak in the negative ion MS/MS spectrum. This fragmentation is analogous to that seen in other substituted benzoic acids, such as 4-(trifluoromethyl)benzoic acid, which shows a dominant loss of CO₂.[14]

  • Further Fragmentation: The resulting carbanion at m/z 161.0866 is relatively stable and may not undergo extensive further fragmentation under typical low-energy CID conditions. Any subsequent fragmentation would involve the less favorable cleavage of the oxane ring or the phenyl C-H bonds.

G cluster_neg Negative Ion Mode Fragmentation parent_neg [M-H]⁻ m/z 205.08 frag1_neg [M-H-CO₂]⁻ m/z 161.09 parent_neg->frag1_neg - CO₂

Sources

Application Notes and Protocols for Determining the Organic Solvent Solubility of 4-(Oxan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Solubility Profile of 4-(Oxan-3-yl)benzoic acid

In the landscape of pharmaceutical sciences and organic synthesis, the solubility of a compound is a critical physicochemical property that governs its behavior in various media. This parameter is fundamental to drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability and formulation in pharmacology. The molecule of interest, this compound, presents a unique structural combination: a rigid, relatively non-polar benzoic acid core and a flexible, polar oxane (tetrahydropyran) ring. This duality suggests a nuanced solubility profile across the spectrum of organic solvents.

Given the absence of extensive published empirical data for this specific molecule, this guide provides a robust framework for its systematic solubility assessment. We will first dissect the molecule's structural attributes to predict its solubility behavior, then provide a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, consistent with international standards such as OECD Guideline 105.

Molecular Characterization and Predicted Physicochemical Properties

A thorough understanding of a molecule's structure is the first step in predicting its interactions with solvents.[1] The structure of this compound combines features that will dictate its solubility.

  • Benzoic Acid Moiety : This part of the molecule consists of a phenyl group, which is hydrophobic, and a carboxylic acid group, which is polar and capable of acting as both a hydrogen bond donor and acceptor. Benzoic acid itself is sparingly soluble in water but shows good solubility in many organic solvents.[2][3]

  • Oxane (Tetrahydropyran) Ring : This is a saturated six-membered ring containing an ether oxygen. The ether group introduces polarity and potential for hydrogen bonding (as an acceptor), while the aliphatic carbon backbone retains some non-polar character.[4]

The combination of these groups suggests that this compound will exhibit amphiphilic character, with its solubility being highly dependent on the solvent's ability to interact with both the polar and non-polar regions of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[5]
Molecular Weight 206.24 g/mol [5]
SMILES C1CC(COC1)C2=CC=C(C=C2)C(=O)O[5]
InChI Key JYPYCJJRDTYMQO-UHFFFAOYSA-N[5]
Predicted XlogP 1.8[5]

The predicted XlogP value of 1.8 indicates a moderate level of lipophilicity. This suggests that the compound will likely be more soluble in organic solvents than in water, but its solubility in highly non-polar solvents like hexanes may be limited due to the presence of the polar carboxylic acid and ether functionalities.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational understanding of solubility.[6] The solubility of this compound can be predicted by considering the intermolecular forces between the solute and various solvent classes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with both the carboxylic acid group (as donors and acceptors) and the ether oxygen of the oxane ring (as donors). The alkyl chains of the alcohols can also interact favorably with the phenyl ring. Therefore, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)) : These solvents possess dipoles and can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid's acidic proton. They are excellent solvents for polar organic molecules. Consequently, this compound is expected to be highly soluble in this class of solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene) : Toluene, being aromatic, can engage in π-π stacking with the benzene ring of the solute, which may afford some degree of solubility. However, the highly polar carboxylic acid group will be poorly solvated. In aliphatic non-polar solvents like hexane, which interact only through weak van der Waals forces, the polar functionalities will significantly hinder dissolution. Therefore, moderate solubility in toluene and poor solubility in hexane is predicted.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : These solvents are weakly polar. While they can solvate the non-polar parts of the molecule well, their ability to interact with the highly polar carboxylic acid is limited. Solubility is expected to be moderate .

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The following protocol details the equilibrium solubility determination of this compound using the shake-flask method. This method is considered the "gold standard" for its reliability and is aligned with the OECD Guideline for the Testing of Chemicals, Test No. 105.[7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials or flasks with screw caps or stoppers

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • pH meter (for aqueous-organic mixtures, if applicable)

Preliminary Test

Before the main experiment, a preliminary test is essential to estimate the approximate solubility. This helps in determining the appropriate amount of solute and solvent to use in the main test.

  • Add approximately 10 mg of this compound to a vial.

  • Add the chosen solvent in stepwise volumes (e.g., 0.1 mL, then 0.9 mL, then 9 mL) with vigorous shaking between additions.

  • Observe for complete dissolution. This will provide a rough order-of-magnitude for the solubility (e.g., >100 mg/mL, 10-100 mg/mL, 1-10 mg/mL, <1 mg/mL).

Main Test Procedure

This procedure should be performed in triplicate for each solvent.

  • Preparation : Accurately weigh an amount of this compound into three separate flasks for each solvent. The amount should be in excess of its estimated solubility to ensure a saturated solution is formed.[9]

  • Solvent Addition : Accurately add a known volume or weight of the pre-equilibrated solvent to each flask.

  • Equilibration : Tightly seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks for a predetermined period. A common practice is to sample at 24 and 48 hours. Equilibrium is reached when the concentration of two consecutive time points does not change significantly.[9]

  • Phase Separation : After equilibration, allow the flasks to stand at the same constant temperature for at least 24 hours to allow for sedimentation of the excess solid. Subsequently, centrifuge the samples to ensure clear separation of the solid and liquid phases.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification : Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration of this compound by comparing the response to a calibration curve prepared with known standards.

  • Calculation : Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)

Self-Validation and Acceptance Criteria

For the protocol to be self-validating, certain criteria must be met, in line with ICH Q6B guidelines which emphasize the importance of justified acceptance criteria.[10][11]

  • Equilibrium Confirmation : The concentrations measured at two consecutive time points (e.g., 24h and 48h) should agree within a predefined range (e.g., ± 5%).

  • Reproducibility : The results from the triplicate experiments should be consistent, with a relative standard deviation (RSD) of <15%.

  • Mass Balance (Optional but Recommended) : The amount of undissolved solid can be recovered, dried, and weighed to confirm that an excess was present throughout the experiment.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the Shake-Flask solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant T (e.g., 24h, 48h) add_solvent->shake settle Settle at constant T (24h) shake->settle centrifuge Centrifuge settle->centrifuge sample Sample supernatant centrifuge->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute quantify Quantify via HPLC-UV dilute->quantify result Calculate Solubility (mg/mL) quantify->result

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

All quantitative results should be compiled into a clear and concise table for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at 25°C

Solvent ClassSolventSolubility (mg/mL) ± SDQualitative Solubility
Polar Protic Methanol[Experimental Value][e.g., Very Soluble]
Ethanol[Experimental Value][e.g., Freely Soluble]
Polar Aprotic Acetone[Experimental Value][e.g., Very Soluble]
DMSO[Experimental Value][e.g., Very Soluble]
THF[Experimental Value][e.g., Freely Soluble]
Non-Polar Toluene[Experimental Value][e.g., Soluble]
n-Hexane[Experimental Value][e.g., Sparingly Soluble]
Chlorinated Dichloromethane[Experimental Value][e.g., Soluble]

(Note: Qualitative descriptors should be based on a standard convention, such as the United States Pharmacopeia (USP).)

Conclusion

While readily available quantitative data for this compound is scarce, a systematic and scientifically rigorous determination of its solubility in various organic solvents is achievable. By understanding the molecule's inherent physicochemical properties and meticulously applying the detailed shake-flask protocol provided, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding decisions in synthetic route optimization, purification strategies, and the formulation of new chemical entities, thereby accelerating the research and development pipeline.

References

  • Macrae, C. F., et al. (2020). Mercury 2020.3: new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 53(5), 1323-1327. Available at: [Link]

  • Chauhan, M., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Scientific guideline. Available at: [Link]

  • Huuskonen, J. (2001). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 41(4), 1032-1036. Available at: [Link]

  • PubChem. Benzoic Acid. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link]

  • Fallah, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available at: [Link]

  • Abass, S. J. (2015). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry, 4(3), 996-1000. Available at: [Link]

  • Wikipedia. Tetrahydropyran. Available at: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for Tetrahydropyran (HMDB0258904). Available at: [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. Available at: [Link]

  • Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Buletinul Institutului Politehnic din Iasi, Sectia Chimie si Inginerie Chimica, 56(60), 1-6. Available at: [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

  • Sosso, G. C., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. Available at: [Link]

  • Sinochem Nanjing Corporation. Tetrahydropyran. Available at: [Link]

  • BYJU'S. Properties of Benzoic Acid. Available at: [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

  • Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. Chemical Reviews, 125(15), 7057-7098. Available at: [Link]

  • The Good Scents Company. tetrahydropyran. Available at: [Link]

  • Phoenix College. Benzoic Acid - Chemical Data Sheet. Available at: [Link]

  • Regulations.gov. Report : Determination of Water Solubility. (2017). Available at: [Link]

Sources

"4-(Oxan-3-yl)benzoic acid" developing an activity assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Developing a Fluorometric Activity Assay for Novel Inhibitors of Soluble Epoxide Hydrolase Using 4-(Oxan-3-yl)benzoic acid as a Model Compound

**Abstract

This document provides a comprehensive guide for the development and execution of a robust, fluorescence-based enzymatic assay to screen for and characterize inhibitors of soluble epoxide hydrolase (sEH). While the specific biological target of many novel chemical entities, such as "this compound," is often unknown, the structural class of benzoic acid derivatives is known to interact with a wide range of enzymes.[1][2] We have selected human soluble epoxide hydrolase (sEH, EPHX2) as a high-value therapeutic target for this guide, given its role in cardiovascular and inflammatory diseases and the availability of validated assay methodologies.[3][4] This application note details the scientific principles, step-by-step protocols, and data analysis workflows required to determine the inhibitory potential and potency (IC₅₀) of test compounds against sEH.

Introduction and Scientific Rationale

Soluble epoxide hydrolase is a cytosolic enzyme that plays a critical role in metabolizing epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally vasodilatory and anti-inflammatory properties.[4] By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects.[4] Therefore, inhibition of sEH is a promising therapeutic strategy for treating hypertension, inflammation, and pain, making it an important target for drug discovery.[3][5]

The compound this compound belongs to a broad class of benzoic acid derivatives that have demonstrated diverse biological activities.[1][6] Developing a reliable method to screen such compounds for sEH inhibition is a critical first step in evaluating their therapeutic potential. This guide utilizes a widely adopted and robust fluorometric assay principle. Commercially available kits for this purpose rely on a non-fluorescent substrate which, when hydrolyzed by sEH, yields a highly fluorescent product.[7][8] The increase in fluorescence is directly proportional to enzyme activity, allowing for precise measurement of inhibition when a test compound is introduced.

Assay Principle and Mechanism

The core of this protocol is the enzymatic hydrolysis of a synthetic substrate by sEH. While several substrates exist, a common choice is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[9]

The reaction proceeds in two stages:

  • Enzymatic Hydrolysis: sEH catalyzes the nucleophilic attack of a water molecule on one of the epoxide carbons of the substrate.[10][11] This opens the epoxide ring to form a diol.

  • Fluorescence Generation: The product of the initial hydrolysis undergoes a rapid intramolecular cyclization under the assay's basic pH conditions. This releases a cyanohydrin, which then decomposes into a cyanide ion and the highly fluorescent molecule 6-methoxy-2-naphthaldehyde (6M2N).[9]

The intensity of the fluorescence, measured at an excitation wavelength of ~330-360 nm and an emission wavelength of ~460-465 nm, is directly proportional to the amount of hydrolyzed substrate and thus to the sEH activity.[8][9] An inhibitor, such as this compound, will bind to sEH and reduce its catalytic rate, resulting in a lower fluorescence signal compared to an uninhibited control.

Signaling Pathway & Assay Mechanism Diagram

sEH_Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism cluster_readout Assay Readout sEH Soluble Epoxide Hydrolase (sEH) Product Fluorescent Product (e.g., 6M2N) sEH->Product Hydrolysis Inactive_Complex sEH-Inhibitor Complex (Inactive) Substrate Non-Fluorescent Substrate (e.g., PHOME) Substrate->sEH Binds Fluorescence Fluorescence Signal (Ex: 330nm, Em: 465nm) Product->Fluorescence Generates Inhibitor Test Compound (this compound) Inhibitor->sEH Binding Inactive_Complex->Fluorescence Reduces Signal

Caption: Workflow of the sEH fluorometric inhibition assay.

Materials and Reagents

  • Enzyme: Recombinant human sEH (e.g., from Cayman Chemical, Abcam, or other suppliers).

  • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar fluorogenic sEH substrate.

  • Test Compound: this compound, synthesized and purity-confirmed (>95%).

  • Positive Control Inhibitor: N-Cyclohexyl-N'-dodecylurea (NCND) or a similar potent sEH inhibitor.[8]

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA). BSA is included to prevent non-specific binding of the enzyme and compounds to the plate surface.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: Fluorescence microplate reader with excitation/emission filters for ~330nm/465nm.

Experimental Protocols

Protocol 1: Reagent Preparation
  • Assay Buffer: Prepare 100 mM Tris-HCl, adjust pH to 7.4. On the day of the experiment, add BSA to a final concentration of 0.1 mg/mL and filter.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock: Prepare a 1 mM stock solution of NCND in 100% DMSO.

  • Enzyme Working Solution: Dilute the recombinant sEH stock in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running an enzyme titration curve but is typically in the low nanomolar range.

  • Substrate Working Solution: Dilute the substrate stock in Assay Buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) for optimal sensitivity to competitive inhibitors.

Protocol 2: IC₅₀ Determination Workflow

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for 384-well plates.

  • Compound Dilution Series:

    • Create a serial dilution of the 10 mM test compound stock in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution.

    • In a separate dilution plate, add 2 µL of each DMSO dilution to wells that will contain the test compound.

    • Add 2 µL of 100% DMSO to "Maximum Activity" (100% activity) and "No Enzyme" (background) control wells.

    • Add 2 µL of a suitable dilution of the NCND positive control stock to "Positive Control" (0% activity) wells.

  • Enzyme Addition and Pre-incubation:

    • Add 98 µL of the sEH Enzyme Working Solution to all wells except the "No Enzyme" control wells.

    • Add 98 µL of Assay Buffer to the "No Enzyme" control wells.

    • The final DMSO concentration in all wells is now 2%.

    • Cover the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Add 100 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The total volume is now 200 µL.

    • Immediately transfer the plate to the fluorescence reader.

    • Measure the fluorescence intensity kinetically every 60 seconds for 20-30 minutes at Ex/Em wavelengths of 330/465 nm. Alternatively, for a single endpoint reading, incubate the plate for 30 minutes at 37°C, protected from light, before reading the fluorescence.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Readout cluster_analysis Data Analysis A1 Prepare Reagents (Buffer, Stocks) A2 Compound Serial Dilution (in DMSO) A1->A2 B1 Add 2µL Compound/DMSO to wells A2->B1 B2 Add 98µL Enzyme Solution (or Buffer for No-Enzyme control) B1->B2 B3 Pre-incubate 15 min at Room Temp B2->B3 C1 Add 100µL Substrate to start reaction B3->C1 C2 Read Fluorescence Kinetically (Ex:330nm, Em:465nm) C1->C2 D1 Calculate Reaction Rates (V) C2->D1 D2 Normalize % Inhibition D1->D2 D3 Fit Dose-Response Curve & Calculate IC50 D2->D3

Caption: Step-by-step workflow for IC₅₀ determination.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For a kinetic assay, determine the reaction rate (slope) for each well from the linear portion of the fluorescence vs. time plot (RFU/min). For an endpoint assay, use the final fluorescence value.

  • Subtract Background: Subtract the average rate/value of the "No Enzyme" control from all other wells.

  • Normalize Data: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Max_Activity))

  • IC₅₀ Curve Fitting: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Assay Validation: The Z'-Factor

To ensure the assay is robust and suitable for screening, calculate the Z'-factor (pronounced Z-prime). This metric assesses the statistical separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • SD_Max and Mean_Max are the standard deviation and mean of the "Maximum Activity" control.

    • SD_Min and Mean_Min are the standard deviation and mean of the "Positive Control" (NCND).

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

Data Presentation

Table 1: Key Assay Parameters
ParameterRecommended ValueRationale
Microplate Format96-well Black, Flat-BottomMinimizes well-to-well crosstalk and background fluorescence.
Final Assay Volume200 µLStandard volume for 96-well format.
Final DMSO Conc.≤ 2%High concentrations of DMSO can inhibit enzyme activity.
Substrate Conc.~KmProvides optimal sensitivity for detecting competitive inhibitors.
Enzyme Conc.Titrated for robust signalShould yield a strong linear kinetic rate within the desired assay window.
Pre-incubation Time15 minutesAllows inhibitor-enzyme binding to approach equilibrium.
Reaction Time20-30 minutesEnsures sufficient product formation for a robust signal-to-noise ratio.
TemperatureRoom Temp or 37°CMust be kept consistent across all experiments.
Wavelengths (Ex/Em)~330 nm / ~465 nmSpecific for the 6M2N fluorophore.[9]

References

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available at: [Link]

  • M-CSA (Mechanism and Catalytic Site Atlas). Epoxide hydrolase. Available at: [Link]

  • ResearchGate. Biological activity of benzopyran derivatives against some microorganisms. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

  • Schioett, B., et al. Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society. Available at: [Link]

  • Gocer, H., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Jones, P.D., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (PDF) Epoxide Hydrolases: Structure, Function, Mechanism, and Assay. Available at: [Link]

  • Lango, J., et al. Soluble epoxide hydrolase: Gene structure, expression and deletion. PubMed Central. Available at: [Link]

  • Wikipedia. Epoxide hydrolase. Available at: [Link]

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Application Notes and Protocols: 4-(Oxan-3-yl)benzoic Acid as a Novel Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Design of a Novel Scaffold

In the landscape of medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The "privileged structure" concept, where certain molecular frameworks are capable of binding to multiple biological targets, has guided the development of many successful drugs.[1] This document introduces 4-(Oxan-3-yl)benzoic acid , a novel scaffold conceived through the strategic combination of two well-established pharmacophoric moieties: the oxane (tetrahydropyran) ring and the benzoic acid group.

The rationale for this scaffold is rooted in the distinct and complementary properties of its constituent parts. The oxane ring , a saturated six-membered heterocycle containing oxygen, is increasingly recognized for its ability to improve the physicochemical properties of drug candidates.[2] It can enhance aqueous solubility, reduce metabolic liability, and provide a three-dimensional vector for substituent placement, thereby enabling fine-tuning of target engagement.[2] The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

The benzoic acid moiety is a cornerstone in drug design, present in a multitude of approved therapeutic agents.[3] Its carboxylic acid group can engage in crucial ionic and hydrogen bonding interactions with protein targets, and the aromatic ring serves as a versatile anchor for further functionalization to modulate potency, selectivity, and pharmacokinetic profiles.[3]

By combining these two motifs, the this compound scaffold offers a unique opportunity to explore new chemical space and develop drug candidates with potentially superior efficacy, selectivity, and drug-like properties. This guide provides a comprehensive overview of the proposed synthesis, potential therapeutic applications, and detailed experimental protocols for researchers, scientists, and drug development professionals interested in exploring this promising new scaffold.

Rationale for the this compound Scaffold

The design of the this compound scaffold is a deliberate strategy to harness the synergistic benefits of its two core components. This logical framework underpins its potential as a versatile starting point for drug discovery campaigns.

cluster_Oxane Oxane Moiety cluster_BenzoicAcid Benzoic Acid Moiety Oxane Improved Solubility Metabolic Stability 3D Vector for Substituents H-bond Acceptor Scaffold This compound Scaffold Oxane->Scaffold Enhances Physicochemical Properties BenzoicAcid Ionic & H-bond Interactions Versatile Anchor for Derivatization Established Pharmacophore BenzoicAcid->Scaffold Provides Key Target Interactions & Derivatization Handle Potential Potential for Novel Therapeutics with Improved Drug-like Properties Scaffold->Potential

Caption: Design rationale for the this compound scaffold.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several modern cross-coupling methodologies. The choice of a specific route will depend on the availability of starting materials and the desired scale of the synthesis. Below are two plausible and well-precedented synthetic strategies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4][5] This approach would involve the coupling of an oxane-derived boronic acid or ester with a halogenated benzoic acid derivative.

Start1 3-Bromooxane Coupling Suzuki-Miyaura Coupling Start1->Coupling Start2 4-(Methoxycarbonyl)phenylboronic acid Start2->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Catalyst->Coupling Intermediate Methyl 4-(oxan-3-yl)benzoate Coupling->Intermediate Hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Materials:

  • 3-Bromooxane

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Coupling Reaction:

    • To a flame-dried round-bottom flask, add 4-(methoxycarbonyl)phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add a solution of 3-bromooxane (1.0 eq.) in toluene.

    • Add ethanol and water to the reaction mixture.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford methyl 4-(oxan-3-yl)benzoate.

  • Hydrolysis:

    • Dissolve the purified methyl 4-(oxan-3-yl)benzoate in a mixture of THF and water.

    • Add lithium hydroxide (3.0 eq.) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC.

  • Final Work-up:

    • Once the hydrolysis is complete, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound.

Negishi Cross-Coupling

The Negishi coupling offers an alternative C-C bond formation strategy, utilizing an organozinc reagent.[6][7] This can be particularly useful if the corresponding organoboron compound is not readily accessible.

Protocol 2: Synthesis via Negishi Coupling (Conceptual)

  • Preparation of the Organozinc Reagent: 3-Bromooxane can be converted to the corresponding organozinc reagent, 3-oxanylzinc bromide, by reaction with activated zinc.

  • Coupling Reaction: The in situ generated 3-oxanylzinc bromide is then coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a catalyst system generated from Pd₂(dba)₃ and a suitable phosphine ligand.[7]

  • Hydrolysis: The resulting methyl 4-(oxan-3-yl)benzoate is then hydrolyzed as described in Protocol 1 to yield the final product.

Potential Therapeutic Applications and Screening Strategies

The unique structural features of this compound suggest its potential as a scaffold for developing inhibitors of various enzyme classes and modulators of receptor function. The following are proposed therapeutic areas and corresponding screening protocols.

Anti-inflammatory Agents: Cyclooxygenase (COX) Inhibition

The benzoic acid moiety is a known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The oxane ring can be explored as a means to improve the safety profile, particularly gastrointestinal toxicity, and to fine-tune the selectivity for COX-2 over COX-1.

Hypothetical Screening Workflow:

Library Library of This compound Derivatives PrimaryScreen Primary Screen: In vitro COX-1/COX-2 Inhibition Assay Library->PrimaryScreen Hits Active & Selective Hits PrimaryScreen->Hits SecondaryScreen Secondary Screen: Cell-based Assays (e.g., LPS-stimulated PGE2 production) Hits->SecondaryScreen LeadCandidates Lead Candidates for In vivo Studies SecondaryScreen->LeadCandidates

Sources

Application Note & Protocols: Investigating the Anticancer Potential of 4-(Oxan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: This document provides a comprehensive guide for the initial investigation of "4-(Oxan-3-yl)benzoic acid" as a potential novel anticancer agent. While this specific molecule is not extensively characterized in existing literature, its structural motifs—a benzoic acid core and a tetrahydropyran ring—are present in numerous compounds with established anticancer properties.[1][2] This guide, therefore, presents a scientifically-grounded, hypothetical framework for its evaluation. We will explore a plausible mechanism of action, detail essential in vitro screening protocols, and provide a roadmap for its preclinical assessment. The overarching goal is to equip researchers with the necessary tools and rationale to systematically evaluate the therapeutic potential of this and similar novel chemical entities.

Introduction and Rationale

The pursuit of novel small molecules for cancer therapy is a cornerstone of modern oncology research.[3] Benzoic acid and its derivatives have emerged as a promising class of compounds, with several demonstrating significant anticancer activity.[1][4] These activities are diverse, ranging from the modulation of nuclear receptors to the inhibition of key cellular enzymes.[1][3] For instance, Bexarotene, a synthetic retinoid analog, targets the retinoid X receptor, while Silmitasertib acts as an ATP-competitive inhibitor of protein kinase CK2.[1]

The subject of this guide, this compound, presents an intriguing chemical scaffold. It combines the well-established benzoic acid moiety with a tetrahydropyran ring. The tetrahydropyran moiety is also found in a variety of natural and synthetic compounds exhibiting antiproliferative effects.[2][5] The strategic combination of these two pharmacophores suggests that this compound could interact with biological targets relevant to cancer progression, making it a compelling candidate for investigation.

Hypothesized Mechanism of Action: Targeting STAT3 Signaling

Given the structural similarities to some existing STAT3 inhibitors which also feature a carboxylic acid-based scaffold, we hypothesize that this compound may exert its anticancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Constitutive activation of STAT3 is a hallmark of many human cancers and is associated with tumor cell proliferation, survival, and migration.[6]

Our hypothesis is that the benzoic acid portion of the molecule could mimic the binding of endogenous ligands to the STAT3 protein, while the oxane ring might provide the necessary steric and electronic properties to enhance binding affinity and selectivity.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation Compound This compound Compound->STAT3_active Inhibition DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Target_Genes Target Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Target_Genes 7. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Experimental_Workflow Start Start: Compound Synthesis and Characterization Tier1 Tier 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Tier1 Decision1 Is IC50 < 50 µM in any cell line? Tier1->Decision1 Tier2 Tier 2: Mechanistic Assays Decision1->Tier2 Yes Stop Stop/Redesign Compound Decision1->Stop No Apoptosis Apoptosis Assay (Annexin V/PI) Tier2->Apoptosis CellCycle Cell Cycle Analysis Tier2->CellCycle STAT3_inhibition STAT3 Inhibition Assay (Western Blot for p-STAT3) Tier2->STAT3_inhibition Decision2 Evidence of Apoptosis, Cell Cycle Arrest, and STAT3 Inhibition? Apoptosis->Decision2 CellCycle->Decision2 STAT3_inhibition->Decision2 Tier3 Tier 3: In Vivo Efficacy Studies (Xenograft Model) Decision2->Tier3 Yes Decision2->Stop No

Figure 2: Tiered experimental workflow for the evaluation of this compound.

Tier 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration of this compound that inhibits the growth of a panel of cancer cell lines by 50% (IC50).

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Data Presentation:

Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
MDA-MB-231Hypothetical ValueHypothetical Value
A549Hypothetical ValueHypothetical Value
HCT116Hypothetical ValueHypothetical Value
Tier 2: Mechanistic Assays

Objective: To investigate the cellular mechanisms underlying the cytotoxic effects of this compound.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment:

    • Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation:

    • Treat cells as in the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the cells with PBS and treat with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol: STAT3 Inhibition Assay (Western Blot)

  • Protein Extraction:

    • Treat cells with this compound at various concentrations for different time points.

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

AssayOutcome at IC50 ConcentrationInterpretation
ApoptosisHypothetical % increase in apoptotic cellsInduction of programmed cell death
Cell CycleHypothetical % of cells in G2/M arrestDisruption of cell cycle progression
p-STAT3 LevelsHypothetical % decrease in p-STAT3Inhibition of the STAT3 signaling pathway

Future Directions and In Vivo Studies

Should the in vitro data demonstrate promising activity and support the hypothesized mechanism of action, the next logical step would be to evaluate the efficacy of this compound in a preclinical in vivo model. A subcutaneous xenograft model using a responsive cancer cell line (e.g., MDA-MB-231 in nude mice) would be appropriate. Key endpoints would include tumor growth inhibition, assessment of target modulation (p-STAT3 levels in tumor tissue), and evaluation of systemic toxicity.

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial investigation of this compound as a potential anticancer agent. By following the proposed tiered experimental workflow, researchers can systematically evaluate its cytotoxic and mechanistic properties. The provided protocols are based on standard and well-validated methodologies in cancer research, ensuring the generation of reliable and reproducible data. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding its further development.

References

  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • (n.d.). Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells. ResearchGate. [Link]

  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • (2013). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. Experimental and Therapeutic Medicine. [Link]

  • (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget. [Link]

  • (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. [Link]

  • (2023). New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. MDPI. [Link]

  • (n.d.). Treatment of cancer using benzoic acid derivatives.
  • (1986). Structure-Activity Relationships of a New Series of Retinoidal Benzoic Acid Derivatives as Measured by Induction of Differentiation of Murine F9 Teratocarcinoma Cells and Human HL-60 Promyelocytic Leukemia Cells. Cancer Research. [Link]

  • (2024). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. [Link]

  • (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • (2012). The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles. Pharmaceutical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4-(Oxan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(Oxan-3-yl)benzoic acid via recrystallization. This document is designed for researchers and drug development professionals, moving beyond simple protocols to explain the underlying principles that govern solvent selection. Our goal is to empower you with a robust, logical framework to tackle this purification challenge effectively.

Frequently Asked Questions (FAQs)

Q1: I need to purify my batch of this compound. Where do I even begin with choosing a recrystallization solvent?

A1: The most effective starting point is a structural analysis of your compound. The properties of this compound are dictated by its three primary components:

  • Benzoic Acid Moiety: This consists of a polar carboxylic acid group (-COOH) and a nonpolar aromatic benzene ring. The carboxylic acid can both donate and accept hydrogen bonds, making it highly polar.[1][2] Benzoic acid itself is famously recrystallized from water due to its significantly higher solubility in hot water compared to cold water.[3][4]

  • Oxane Ring: Also known as tetrahydropyran, this is a cyclic ether. The ether oxygen is a hydrogen bond acceptor, introducing moderate polarity. However, the carbon framework of the ring is nonpolar in nature.

  • Overall Polarity: The molecule possesses a distinct polar "head" (the carboxylic acid) and a larger, mixed-polarity "body" (the benzene and oxane rings). This structure suggests that solvents of intermediate to high polarity are excellent candidates. The principle of "like dissolves like" is a useful, albeit simplified, guide.[5]

An ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[6][7] This differential solubility is the key to separating the desired compound from impurities.

Q2: What is a logical, systematic workflow for screening potential solvents?

A2: A systematic approach saves time and material. Instead of random guessing, we recommend screening a small set of solvents that span a range of polarities. The goal is to identify a solvent that shows poor solubility at room temperature but excellent solubility at its boiling point.

Below is a workflow to guide your solvent selection process.

Solvent_Selection_Workflow start Start: Analyze Compound (this compound) screen Screen Solvents (~20mg scale) (Water, Ethanol, Ethyl Acetate, Toluene) start->screen eval Evaluate Results screen->eval ideal Ideal Single Solvent Found (Insoluble Cold, Soluble Hot) eval->ideal Good differential solubility soluble Too Soluble at Room Temp eval->soluble Dissolves immediately insoluble Insoluble Even When Boiling eval->insoluble Doesn't dissolve on heating proceed Proceed to Bulk Recrystallization ideal->proceed mix_sol Consider Mixed-Solvent System (e.g., Ethanol-Water) soluble->mix_sol re_eval Re-evaluate Solvent Choice (Try Acetone, Isopropanol) insoluble->re_eval

Caption: Workflow for systematic recrystallization solvent selection.

Experimental Protocols & Data

Protocol 1: Single-Solvent Screening

This protocol is designed to rapidly assess the suitability of several common lab solvents using a minimal amount of your crude product.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • Set of solvents: Water, Ethanol, Ethyl Acetate, Toluene, Heptane

  • Pasteur pipettes

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into five separate, labeled test tubes.

  • To the first tube, add the first solvent dropwise at room temperature, swirling after each drop, until you have added ~0.5 mL. Record your observation.

  • If the solid does not dissolve at room temperature, heat the tube in a heating block or water bath to the solvent's boiling point. Add more solvent dropwise if necessary until the solid just dissolves. Record the total volume of solvent used. An ideal solvent will require heating to dissolve the compound.[8]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the tube with a glass rod just below the solvent line.

  • Once cooled, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Record the quality and quantity of the crystals formed.

  • Repeat steps 2-7 for each solvent you are screening.

Data Interpretation:

Based on the known properties of similar molecules, we can predict the likely outcomes of such a screening. This table summarizes hypothetical results to guide your evaluation.

SolventPolarity IndexSolubility (Room Temp)Solubility (Boiling)Crystal Formation on CoolingAssessment
Heptane 0.1InsolubleInsolubleN/APoor: Compound is not soluble enough.
Toluene 2.4Sparingly SolubleSolubleSlow, minimal crystal growthPoor/Fair: Low differential solubility.
Ethyl Acetate 4.4SolubleVery SolublePoor recovery; crystals may not formPoor: Compound is too soluble at room temp.
Ethanol 5.2SolubleVery SolublePoor recovery; compound stays in solutionPoor: Compound is too soluble. Good for a mixed-solvent system.
Water 10.2Sparingly SolubleSolubleAbundant, well-formed crystalsExcellent Candidate: Ideal differential solubility.
Q3: What if no single solvent works perfectly? For instance, what if my compound is too soluble in ethanol but insoluble in water?

A3: This is a classic scenario that is perfectly addressed by using a mixed-solvent system . You will use two miscible solvents: one in which the compound is highly soluble (the "good" solvent, e.g., Ethanol) and one in which it is poorly soluble (the "poor" solvent, e.g., Water). This combination allows you to finely tune the solvent's polarity to achieve the desired solubility profile.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water System)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat the flask on a hot plate and add the minimum amount of the "good" solvent (Ethanol) required to completely dissolve the solid at a near-boiling temperature.

  • While maintaining the high temperature, add the "poor" solvent (Water) dropwise to the swirling solution. Continue adding until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.

  • Add 1-2 drops of the "good" solvent (Ethanol) back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold mixed-solvent (in the same ratio you ended with) or just the ice-cold "poor" solvent (Water).

  • Dry the crystals thoroughly.

Troubleshooting Guide

Q4: My compound separated as an oil, not crystals. What went wrong and how do I fix it?

A4: This phenomenon, known as "oiling out," occurs when the saturated solution is cooled below the compound's melting point while it is still dissolved. Essentially, the compound "melts" out of the solution instead of crystallizing.

Causes & Solutions:

  • Solution is too concentrated: The boiling point of the saturated solution is higher than the melting point of your compound.

    • Fix: Re-heat the solution to dissolve the oil, then add 10-20% more solvent to decrease the concentration. Allow it to cool again.[9]

  • Cooling is too rapid: This doesn't give the molecules time to align into a crystal lattice.

    • Fix: Ensure slow, gradual cooling. Insulating the flask with glass wool or paper towels can help.

  • Insoluble impurities: The presence of impurities can depress the melting point of your compound.

    • Fix: Ensure the material is as pure as possible before the final recrystallization step. An initial hot filtration might be necessary to remove insoluble impurities.

Q5: My final yield of crystals is very low. How can I improve recovery?

A5: Low yield is a common issue with several potential causes.

Causes & Solutions:

  • Too much solvent was used: This keeps more of your compound dissolved even when the solution is cold.

    • Fix: If you suspect this is the case before filtering, you can gently boil off some of the solvent to re-saturate the solution and attempt cooling again.

  • Premature crystallization: Crystals formed during a hot filtration step.

    • Fix: Use a pre-heated funnel and flask for hot filtration, and keep the solution near its boiling point throughout the process.

  • Incomplete precipitation: The solution was not cooled sufficiently or for long enough.

    • Fix: Always use an ice bath after the solution has cooled to room temperature, and allow it to sit for at least 30 minutes.

Q6: The solution is cool, but no crystals have formed. What should I do?

A6: Sometimes, a supersaturated solution needs a nudge to begin crystallization. This is called inducing crystallization.

Induction Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. It will act as a template for further crystallization.

  • Flash Freezing: Cool a small amount of the solution in a separate tube very rapidly (e.g., dry ice/acetone bath) to force solid out. Transfer this solid back to the main flask to act as seed crystals.

References

  • Benzoic acid - Wikipedia. Wikipedia. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry. [Link]

  • Polarity & Solubility of Benzoic acid. YouTube. [Link]

  • The Role Of Polarity In The Structure Of Silanes Employed In Surface Modification. Gelest. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization of Benzoic Acid. University of Massachusetts. [Link]

  • Molecular polarity. Khan Academy. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Understanding the Polarity of Benzoic Acid: A Deep Dive. Oreate AI Blog. [Link]

  • Benzoic Acid | C6H5COOH. PubChem. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • The Recrystallization of Benzoic Acid. University of Wisconsin-Stout. [Link]

  • The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

  • Benzoic acid - Sciencemadness Wiki. Sciencemadness. [Link]

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Validation & Comparative

A Spectroscopic Guide to 4-(Oxan-3-yl)benzoic Acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide not only predictive data but also the fundamental experimental protocols required to obtain and verify this data in a laboratory setting. By understanding the predicted spectral characteristics and the rationale behind them, researchers can be better equipped to identify and characterize these and similar molecules.

The Challenge of Isomeric Differentiation

The two isomers, 4-(Oxan-3-yl)benzoic acid and 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid, present a common challenge in chemical analysis: distinguishing between structurally similar compounds. The key difference lies in the substitution on the saturated heterocyclic ring. This seemingly minor change has a discernible impact on the electronic environment of the protons and carbons, which can be effectively probed by NMR spectroscopy.

cluster_0 This compound cluster_1 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid mol1 mol1 mol2 mol2

Caption: Chemical structures of the two isomers under comparison.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectra are crucial for identifying the number of unique proton environments and their connectivity. The predictions were generated using advanced algorithms that consider through-bond and through-space effects. All chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

This compound (Predicted)
Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (2', 6')8.05d8.2
Aromatic (3', 5')7.50d8.2
Oxane (CH-Ar)3.60 - 3.70m-
Oxane (CH₂-O)3.80 - 4.00m-
Oxane (CH₂-O)3.40 - 3.55m-
Oxane (CH₂)1.80 - 2.10m-
Carboxylic Acid (COOH)12.0 - 13.0br s-
4-(Tetrahydro-2H-pyran-4-yl)benzoic acid (Predicted)
Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (2', 6')8.03d8.3
Aromatic (3', 5')7.45d8.3
Oxane (CH-Ar)2.80 - 2.95tt11.5, 4.0
Oxane (CH₂-O, axial)3.50 - 3.60m-
Oxane (CH₂-O, equatorial)4.05 - 4.15m-
Oxane (CH₂, axial)1.70 - 1.85m-
Oxane (CH₂, equatorial)1.90 - 2.05m-
Carboxylic Acid (COOH)12.0 - 13.0br s-

Comparative Analysis:

The most significant predicted difference lies in the signals from the oxane ring. In this compound, the proton on the carbon attached to the aromatic ring (CH-Ar) is adjacent to an oxygen atom, leading to a more downfield-shifted multiplet (3.60 - 3.70 ppm) compared to the corresponding proton in the 4-substituted isomer (2.80 - 2.95 ppm). The latter's CH-Ar proton is predicted to be a triplet of triplets due to coupling with the four adjacent protons. The symmetry of the 4-substituted isomer also results in more distinct axial and equatorial proton signals for the CH₂ groups compared to the 3-substituted isomer.

Predicted ¹³C NMR Spectroscopic Data

¹³C NMR provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are reported in ppm relative to TMS.

This compound (Predicted)
Carbon (Position)Predicted Chemical Shift (δ, ppm)
Carbonyl (COOH)168.0
Aromatic (C-1')148.0
Aromatic (C-4')129.5
Aromatic (C-2', C-6')130.5
Aromatic (C-3', C-5')127.0
Oxane (C-3)40.0
Oxane (C-2)68.0
Oxane (C-4)30.0
Oxane (C-5)25.0
Oxane (C-6)65.0
4-(Tetrahydro-2H-pyran-4-yl)benzoic acid (Predicted)
Carbon (Position)Predicted Chemical Shift (δ, ppm)
Carbonyl (COOH)168.2
Aromatic (C-1')150.0
Aromatic (C-4')129.0
Aromatic (C-2', C-6')130.0
Aromatic (C-3', C-5')126.5
Oxane (C-4)43.0
Oxane (C-3, C-5)33.0
Oxane (C-2, C-6)67.5

Comparative Analysis:

The predicted ¹³C NMR spectra show clear differences. The carbon atom of the oxane ring attached to the benzoic acid (C-3 in the 3-yl isomer and C-4 in the 4-yl isomer) is expected at significantly different chemical shifts (40.0 ppm vs. 43.0 ppm). Furthermore, the symmetry of the 4-yl isomer results in fewer signals for the oxane ring carbons (3 signals) compared to the 3-yl isomer (5 signals), providing a definitive way to distinguish them.

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key absorption bands are reported in wavenumbers (cm⁻¹).

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C-H stretch (Aromatic)3000-3100
C-H stretch (Aliphatic)2850-2960
C=O stretch (Carboxylic acid)1680-1710
C=C stretch (Aromatic)1580-1610, 1450-1500
C-O stretch (Ether and Acid)1050-1300

Analysis:

The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. Both will exhibit a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid, a strong carbonyl (C=O) absorption, and characteristic aromatic C=C and C-H stretches. The "fingerprint" region (below 1500 cm⁻¹) will contain subtle differences arising from the different substitution patterns, but these may be difficult to interpret without authentic samples.

Mass Spectrometry

While not a spectroscopic technique in the same vein as NMR or IR, mass spectrometry is critical for determining the molecular weight and fragmentation pattern.

Expected Data:

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol

  • High-Resolution MS (HRMS): The exact mass can be calculated and compared to the experimental value to confirm the elemental composition. For [M+H]⁺, the expected m/z would be approximately 207.0965.

  • Fragmentation: The fragmentation pattern in techniques like Electron Ionization (EI) would likely involve cleavage of the oxane ring and loss of COOH or H₂O.

Experimental Protocols

To validate the predicted data, the following standard operating procedures are recommended.

NMR Spectroscopy

start Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to achieve homogeneity lock->shim acquire Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) shim->acquire process Data Processing acquire->process fourier Fourier transform the FID process->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate peaks (¹H) and pick peaks (¹³C) baseline->integrate start Sample Preparation place Place a small amount of solid sample directly on the ATR crystal start->place apply_pressure Apply pressure using the anvil to ensure good contact place->apply_pressure acquire_bkg Acquire a background spectrum of the empty ATR crystal apply_pressure->acquire_bkg acquire_sample Acquire the sample spectrum acquire_bkg->acquire_sample process Process Data acquire_sample->process baseline Perform baseline correction process->baseline label_peaks Label significant peaks baseline->label_peaks

Caption: Workflow for ATR-FTIR data acquisition.

Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a modern, reliable technique for obtaining IR spectra of solid samples with minimal preparation. Acquiring a background spectrum immediately before the sample spectrum is a self-validating step that corrects for atmospheric CO₂ and H₂O absorptions, ensuring that the resulting spectrum is solely from the sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Optimize the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500). Perform high-resolution analysis to obtain the accurate mass.

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust, predictive framework for its spectroscopic characterization. The comparative analysis with its 4-substituted isomer underscores the power of NMR spectroscopy to differentiate between closely related structures. The predicted differences in the chemical shifts and signal multiplicities of the oxane ring protons and carbons are expected to be the most definitive markers for distinguishing between these two compounds. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this data, contributing to the foundational knowledge of these and other novel chemical entities.

References

  • NMR Prediction: The NMR spectra were predicted using online tools such as NMRDB.org. These platforms utilize large databases of experimental spectra and advanced algorithms to provide reliable predictions.

  • General NMR Spectroscopy Protocols: For comprehensive information on NMR theory and experimental techniques, refer to "High-Resolution NMR Techniques in Organic Chemistry" by Timothy D. W. Claridge.
  • ATR-FTIR Spectroscopy: Detailed principles and applications of ATR-FTIR can be found in "Fundamentals of Fourier Transform Infrared Spectroscopy" by Brian C. Smith.
  • Electrospray Ionization Mass Spectrometry: A thorough overview of ESI-MS is provided in "Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applic

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